molecular formula C8H9BrFNO2S B13193164 2-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide

2-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B13193164
M. Wt: 282.13 g/mol
InChI Key: YVNHBCFJVGKWFE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-bromo-5-fluorobenzene with N,N-dimethylsulfonamide under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

2-Bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research contexts.

Properties

Molecular Formula

C8H9BrFNO2S

Molecular Weight

282.13 g/mol

IUPAC Name

2-bromo-5-fluoro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,1-2H3

InChI Key

YVNHBCFJVGKWFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

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